Methyl 2-(3-isobutylureido)acetate
Overview
Description
Methyl 2-(3-isobutylureido)acetate is an organic compound with the molecular formula C8H16N2O3. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by an isobutylureido group, and the carboxyl group is esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-isobutylureido)acetate typically involves the reaction of glycine methyl ester with isobutyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-isobutylureido)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Aminolysis: The ester group can react with amines to form amides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Aminolysis: Amines such as methylamine or ethylamine under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Glycine and methanol.
Aminolysis: Corresponding amides.
Reduction: Corresponding alcohols.
Scientific Research Applications
Methyl 2-(3-isobutylureido)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-isobutylureido)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-methylureido)acetate
- Methyl 2-(3-ethylureido)acetate
- Methyl 2-(3-propylureido)acetate
Uniqueness
Methyl 2-(3-isobutylureido)acetate is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-(2-methylpropylcarbamoylamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-6(2)4-9-8(12)10-5-7(11)13-3/h6H,4-5H2,1-3H3,(H2,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKNAYKBRAQTQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190956 | |
Record name | Glycine, N-[[(2-methylpropyl)amino]carbonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401319-38-7 | |
Record name | Glycine, N-[[(2-methylpropyl)amino]carbonyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401319-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[[(2-methylpropyl)amino]carbonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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